molecular formula C8H11ClN2O B2426206 3,4-dihydro-2H-1,4-benzoxazin-6-amine hydrochloride CAS No. 207596-59-6

3,4-dihydro-2H-1,4-benzoxazin-6-amine hydrochloride

Cat. No.: B2426206
CAS No.: 207596-59-6
M. Wt: 186.64
InChI Key: WEMJGEYUPNAXOA-UHFFFAOYSA-N
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Description

3,4-dihydro-2H-1,4-benzoxazin-6-amine hydrochloride is a heterocyclic compound with a molecular formula of C8H11ClN2O. It is a white crystalline powder with a molecular weight of 203.64 g/mol. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-1,4-benzoxazin-6-amine hydrochloride typically involves the reaction of o-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. The reaction is carried out in a solvent like butanone . Another method involves the annulation of a 1,4-benzoxazine ring to an arene scaffold .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-dihydro-2H-1,4-benzoxazin-6-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3,4-dihydro-2H-1,4-benzoxazin-6-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of polymers and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dihydro-2H-1,4-benzoxazin-6-ol
  • 2H-1,4-Benzoxazin-3(4H)-one
  • 6-Methoxy-3,4-dihydro-2H-1,4-benzoxazine

Uniqueness

3,4-dihydro-2H-1,4-benzoxazin-6-amine hydrochloride is unique due to its specific amine substitution at the 6-position, which imparts distinct chemical and biological properties. This substitution enhances its potential as an enzyme inhibitor and its applicability in medicinal chemistry .

Biological Activity

Overview

3,4-Dihydro-2H-1,4-benzoxazin-6-amine hydrochloride is a heterocyclic compound recognized for its diverse biological activities. This compound belongs to the benzoxazine family, which is notable for its applications in various fields including chemistry, biology, and medicine. The unique structure of this compound, particularly the amine group at the 6-position, contributes to its distinct biological properties.

The synthesis of 3,4-dihydro-2H-1,4-benzoxazin-6-amine typically involves the annulation of a benzoxazine ring to an arene scaffold. Various synthetic routes have been explored to optimize yield and purity, with solventless methods being developed for industrial production.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of 3,4-dihydro-2H-1,4-benzoxazine have shown significant anti-proliferative effects against various cancer cell lines. One study reported an IC50 value ranging from 7.84 to 16.2 µM against prostate (PC-3) and breast (MDA-MB-231) cancer cell lines . The mechanism appears to involve dual inhibition pathways affecting both thrombin and integrin interactions.

2. Anti-inflammatory and Analgesic Properties

The compound exhibits anti-inflammatory and analgesic activities. It has been found to inhibit pro-inflammatory cytokines and reduce pain responses in animal models. This makes it a candidate for therapeutic applications in conditions characterized by inflammation.

3. Neuroprotective Effects

Research indicates that 3,4-dihydro-2H-1,4-benzoxazin-6-amine may have neuroprotective properties. It has been shown to improve the proliferation of human umbilical vein endothelial cells (HUVECs), suggesting potential benefits in neurodegenerative diseases.

4. Antimicrobial Activity

The compound demonstrates significant antibacterial and antifungal activities. Studies have reported effective inhibition against various microbial strains, indicating its potential use as an antimicrobial agent in clinical settings .

The mechanism by which 3,4-dihydro-2H-1,4-benzoxazin-6-amine exerts its biological effects involves interaction with specific molecular targets. For example:

  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit serine proteases such as thrombin and trypsin .
  • Gene Regulation : It appears to downregulate hypoxia-induced genes in tumor cells while exhibiting low toxicity to normoxic cells.

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, a comparative analysis is presented below:

Compound NameStructure FeaturesBiological ActivityIC50 (µM)
3,4-Dihydro-2H-1,4-benzoxazin-6-amineAmine group at position 6Anticancer, anti-inflammatory7.84 - 16.2
3,4-Dihydro-2H-1,4-benzoxazin-6-olHydroxyl group instead of amineLimited anticancer activityN/A
6-Amino-2H-1,4-benzoxazin-3(4H)-oneOxo group at position 3Moderate antimicrobial activityN/A

Case Studies

Several case studies have documented the efficacy of this compound in various biological assays:

  • Anti-cancer Study : A study conducted on several cancer cell lines demonstrated that modifications in the benzoxazine scaffold significantly enhanced anticancer activity compared to unmodified compounds .
  • Neuroprotection : In vitro studies showed that treatment with this compound promoted endothelial cell proliferation and survival under hypoxic conditions.

Properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazin-6-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O.ClH/c9-6-1-2-8-7(5-6)10-3-4-11-8;/h1-2,5,10H,3-4,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMJGEYUPNAXOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=C(C=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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